アセチルヒルジン(55-65) (硫酸化)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetyl-Hirudin (55-65) (sulfated) is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Molecular Structure Analysis

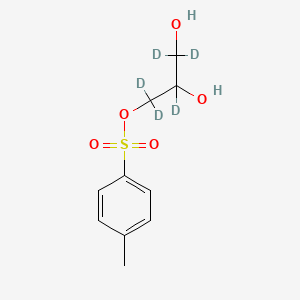

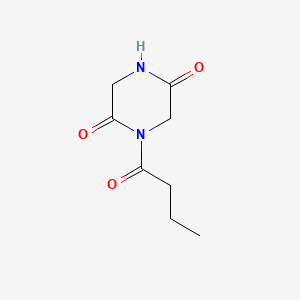

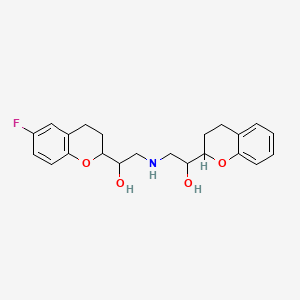

The molecular weight of Acetyl-Hirudin (55-65) (sulfated) is 1533.57 . Its formula is C66H92N12O28S . The sequence is Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-{Tyr (SO3H)}-Leu-Gln .Physical and Chemical Properties Analysis

The physical and chemical properties of Acetyl-Hirudin (55-65) (sulfated) include a molecular weight of 1533.57 and a formula of C66H92N12O28S . It’s recommended to be stored under the conditions specified in the Certificate of Analysis .科学的研究の応用

医学:抗凝固療法

アセチルヒルジン(55-65) (硫酸化): は、強力なトロンビン阻害作用を持つ抗凝固特性を持つヒルジンの誘導体です 。医学においては主にその血液抗凝固特性のために使用され、血栓症性疾患の治療と予防に役立っています。トロンビンを直接阻害する能力により、凝固カスケードを阻害することができ、深部静脈血栓症や肺塞栓症などの病状の管理に不可欠です。

生化学:酵素阻害研究

生化学において、アセチルヒルジン(55-65) (硫酸化)は、酵素阻害を研究するためのツールとして役立ちます 。トロンビンに結合することで、研究者は酵素と阻害剤の分子レベルでの相互作用を理解するのに役立ちます。この硫酸化フラグメントはトロンビン1の調節性エクソサイトに結合し、凝固因子の活性化を防ぎ、他の潜在的な治療用阻害剤を研究するためのモデルを提供します。

薬理学:医薬品開発

薬理学的には、この化合物は新しい抗血栓薬の開発において重要な役割を果たしています 。トロンビンに対する強い親和性により、従来の治療法と比べて出血リスクの低い、より安全な抗凝固剤を作成するための優れた候補となっています。また、薬物動態研究にも使用され、薬物が体内どのように吸収、分布、代謝、排泄されるかを理解するのに役立ちます。

バイオテクノロジー:ペプチド合成

バイオテクノロジーにおいて、アセチルヒルジン(55-65) (硫酸化)は、カスタムペプチド合成に使用されます 。合成ペプチドが天然タンパク質を模倣し、新しいバイオマテリアルの設計、組織工学、再生医療など、さまざまな用途で使用できることの好例です。

臨床研究:治療的応用

臨床研究では、この化合物を用いて、抗凝固作用以外の治療的応用を探っています 。創傷治癒、抗線維化、糖尿病合併症、抗腫瘍活性、脳出血への影響について研究が行われています。これは、さまざまな病状に対する新しい治療法を開発するための基礎を提供します。

実験室的手法:タンパク質結合とカップリング

最後に、実験室的手法において、アセチルヒルジン(55-65) (硫酸化)は、酵素の結合またはキャリアタンパク質へのペプチドのカップリングに使用されます 。これらのプロセスは、タンパク質と他の細胞成分間の関係を開発するために不可欠であり、細胞機能と相互作用の研究において基本的なものです。

作用機序

Target of Action

The primary target of Acetyl-Hirudin (55-65) (sulfated) is thrombin-rHCII (L444R) . Thrombin is a key enzyme in the coagulation cascade, playing a crucial role in the regulation of blood clotting. rHCII (L444R) is a variant of heparin cofactor II, a serine protease inhibitor (serpin) that inhibits thrombin .

Biochemical Pathways

The compound’s interaction with thrombin-rHCII (L444R) affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting thrombin, Acetyl-Hirudin (55-65) (sulfated) prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation .

Result of Action

The result of Acetyl-Hirudin (55-65) (sulfated)'s action is the inhibition of blood coagulation. By binding to and inhibiting thrombin, it prevents the formation of fibrin, thereby reducing the formation of blood clots .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .

生化学分析

Biochemical Properties

Acetyl-Hirudin (55-65) (sulfated) plays a crucial role in biochemical reactions, primarily due to its ability to inhibit thrombin, an enzyme involved in blood coagulation. The compound interacts with thrombin by binding to its active site, thereby preventing the conversion of fibrinogen to fibrin, a key step in the formation of blood clots . This interaction is highly specific and potent, making Acetyl-Hirudin (55-65) (sulfated) an effective anticoagulant. Additionally, the sulfation of the tyrosine residue enhances its binding affinity and inhibitory activity .

Cellular Effects

Acetyl-Hirudin (55-65) (sulfated) exerts significant effects on various cell types and cellular processes. In endothelial cells, it has been shown to inhibit thrombin-induced cell proliferation and migration, which are critical steps in angiogenesis and wound healing . Furthermore, Acetyl-Hirudin (55-65) (sulfated) influences cell signaling pathways by modulating the activity of protease-activated receptors (PARs), which are activated by thrombin . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior.

Molecular Mechanism

The molecular mechanism of Acetyl-Hirudin (55-65) (sulfated) involves its binding to thrombin’s active site, thereby inhibiting its enzymatic activity . This binding is facilitated by the sulfated tyrosine residue, which enhances the interaction with thrombin. The inhibition of thrombin prevents the cleavage of fibrinogen to fibrin, thereby blocking the formation of blood clots . Additionally, Acetyl-Hirudin (55-65) (sulfated) can inhibit other thrombin-mediated processes, such as platelet activation and aggregation, further contributing to its anticoagulant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetyl-Hirudin (55-65) (sulfated) have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under harsh conditions . In vitro studies have shown that the anticoagulant effects of Acetyl-Hirudin (55-65) (sulfated) can persist for several hours, depending on the concentration and experimental conditions . Long-term effects on cellular function have also been noted, with prolonged exposure leading to sustained inhibition of thrombin activity and associated cellular processes .

Dosage Effects in Animal Models

The effects of Acetyl-Hirudin (55-65) (sulfated) vary with different dosages in animal models. At low doses, the compound effectively inhibits thrombin activity without causing significant adverse effects . At higher doses, toxic effects such as bleeding and impaired wound healing have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety .

Metabolic Pathways

Acetyl-Hirudin (55-65) (sulfated) is involved in metabolic pathways related to its anticoagulant activity. The compound interacts with thrombin and other coagulation factors, modulating their activity and affecting the overall coagulation cascade . Enzymes such as carboxypeptidase Y can degrade Acetyl-Hirudin (55-65) (sulfated), leading to the loss of its inhibitory activity . This degradation process is an important consideration in the pharmacokinetics and bioavailability of the compound .

Transport and Distribution

Within cells and tissues, Acetyl-Hirudin (55-65) (sulfated) is transported and distributed through interactions with various transporters and binding proteins . The compound can bind to plasma proteins, which may influence its distribution and localization . Additionally, its sulfated tyrosine residue may facilitate interactions with cell surface receptors and transporters, affecting its cellular uptake and accumulation .

Subcellular Localization

Acetyl-Hirudin (55-65) (sulfated) is localized to specific subcellular compartments, where it exerts its activity . The compound can be found in the cytoplasm and on the cell surface, particularly in regions where thrombin is active . Post-translational modifications, such as sulfation, play a role in directing Acetyl-Hirudin (55-65) (sulfated) to these specific compartments, enhancing its inhibitory effects on thrombin .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H92N12O28S/c1-6-34(4)55(77-59(94)42(22-27-53(87)88)70-56(91)39(19-24-50(81)82)71-61(96)45(30-36-11-8-7-9-12-36)76-63(98)47(32-54(89)90)68-35(5)79)65(100)78-28-10-13-48(78)64(99)72-41(21-26-52(85)86)57(92)69-40(20-25-51(83)84)58(93)75-46(31-37-14-16-38(17-15-37)106-107(103,104)105)62(97)74-44(29-33(2)3)60(95)73-43(66(101)102)18-23-49(67)80/h7-9,11-12,14-17,33-34,39-48,55H,6,10,13,18-32H2,1-5H3,(H2,67,80)(H,68,79)(H,69,92)(H,70,91)(H,71,96)(H,72,99)(H,73,95)(H,74,97)(H,75,93)(H,76,98)(H,77,94)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,101,102)(H,103,104,105)/t34-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEZWCXOVQVWOA-XALAVQSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H92N12O28S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1533.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;5H-imidazo[4,5-d]triazin-4-olate](/img/structure/B589128.png)

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)